1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both quinoline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine typically involves the following steps:
Methylation: The quinoline precursor is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the pyrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Methylquinoline-2-one: Shares the quinoline moiety but lacks the pyrazole ring.
4-Hydroxy-2-quinolones: Contains a quinoline ring with different functional groups.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: Structurally similar but with different biological activities.
Uniqueness
1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is unique due to its combined quinoline and pyrazole structure, which allows for diverse chemical reactivity and potential biological activities that are not observed in its similar compounds .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-methyl-5-quinolin-6-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3 |
InChI Key |
SDLJIIIGHMDFJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N |
Origin of Product |
United States |
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